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Introduction

Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein

(P-gp/ABCB1), a key transmembrane efflux pump responsible for multidrug resistance (MDR)

in cancer therapy and for limiting drug penetration across the blood-brain barrier.[1][2][3] While

effective, its clinical application has been hampered by low oral bioavailability in humans,

estimated at approximately 12%, necessitating intravenous administration.[1][4] This limitation

restricts its broader use, particularly in chronic treatment settings or as a "booster" for other

orally administered drugs that are P-gp substrates.

These application notes provide a comprehensive overview and detailed protocols for the

development and preclinical evaluation of an oral Tariquidar formulation. The focus is on a

microemulsion system, which has been demonstrated to significantly enhance oral

bioavailability in rodent models, offering a promising strategy for future clinical development.[1]

Background: The Role and Inhibition of P-glycoprotein

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP

hydrolysis to actively extrude a wide variety of xenobiotics, including many chemotherapeutic

agents, from the cell's interior.[1][2] In cancer cells, overexpression of P-gp leads to reduced

intracellular drug accumulation and subsequent resistance to treatment. Tariquidar inhibits this

process by binding to the transmembrane domains of P-gp, which blocks the conformational

changes necessary for substrate transport and ATP hydrolysis.[5] This action restores the

susceptibility of resistant cells to chemotherapy by increasing intracellular drug concentrations.
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[3] At low concentrations, Tariquidar can be a substrate for P-gp and the Breast Cancer

Resistance Protein (BCRP), but at higher, therapeutic concentrations, it acts as a potent

inhibitor.[6][7]
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Caption: Mechanism of P-glycoprotein inhibition by Tariquidar.

Physicochemical Properties of Tariquidar
Understanding the fundamental properties of Tariquidar is crucial for designing an effective

oral dosage form. As a hydrophobic molecule, its poor aqueous solubility is a primary barrier to

oral absorption.
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Property Value Source

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-

dihydro-1H-isoquinolin-2-

yl)ethyl]phenyl]carbamoyl]-4,5-

dimethoxyphenyl]quinoline-3-

carboxamide

[8]

Molecular Formula C₃₈H₃₈N₄O₆ [8]

Molecular Weight 646.73 g/mol [9]

Solubility Soluble in DMSO [9]

Mechanism
Non-competitive P-

glycoprotein inhibitor
[2][9]

Binding Affinity (Kd) 5.1 nM (in CHrB30 cell line) [9]

Application Note 1: Formulation Strategies for Oral
Tariquidar
The primary challenge in formulating oral Tariquidar is overcoming its low aqueous solubility

and mitigating its efflux by transporters like P-gp and BCRP in the intestine.[1][10] While simple

solutions can be used for preclinical studies, they do not sufficiently address the bioavailability

issue. Lipid-based drug delivery systems, particularly microemulsions, are an effective strategy

for enhancing the oral bioavailability of poorly soluble drugs.[11][12]

A microemulsion is a clear, thermodynamically stable, isotropic mixture of oil, water, and

surfactant, frequently in combination with a cosurfactant. This system can increase drug

solubilization and present the drug to the gastrointestinal tract in a dissolved state, which can

improve absorption. A study in rats demonstrated that a microemulsion formulation of

Tariquidar increased the oral bioavailability to 86.3%, compared to 71.6% for a simple solution.

[1][4]
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Formulation
Component

Formulation A
(Solution)[1]

Formulation B
(Microemulsion)[1]

Function

Active Ingredient Tariquidar dimesylate Tariquidar dimesylate P-gp Inhibitor

Solvent/Vehicle
DMSO (≤ 2% v/v), 5%

Glucose
Deionized Water Vehicle

Surfactant -
Kolliphor® EL

(Cremophor EL)
Solubilizer, Emulsifier

Co-surfactant - Carbitol™
Co-solubilizer,

Emulsifier

Oil Phase - Captex 355 Lipid carrier

Protocol 1: Preparation of Tariquidar Oral
Formulations
This protocol details the preparation of two formulations used in preclinical rat studies: a simple

solution (Formulation A) and a microemulsion (Formulation B).[1]

Materials:

Tariquidar dimesylate

Dimethyl sulfoxide (DMSO)

5% (w/v) Glucose solution

Kolliphor® EL (Cremophor EL)

Carbitol™ (diethylene glycol monoethyl ether)

Captex 355 (glyceryl tricaprylate/tricaprate)

Deionized water

Magnetic stirrer and stir bars
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Heating plate or water bath (37°C)

Analytical balance and volumetric glassware

Procedure for Formulation A (Solution):

Weigh the required amount of Tariquidar dimesylate.

Dissolve the Tariquidar in a minimal amount of DMSO.

Gently warm the 5% glucose solution to approximately 37°C.

Slowly add the heated 5% glucose solution to the Tariquidar-DMSO mixture while stirring.

Continue adding the glucose solution until the final concentration of DMSO is ≤ 2% (v/v).

Adjust the final volume with the 5% glucose solution to achieve the target drug concentration

(e.g., 7.5 mg/mL).[1]

Procedure for Formulation B (Microemulsion):

Prepare the surfactant/co-surfactant (S/CoS) mixture by combining Kolliphor® EL and

Carbitol™ in a 2:1 ratio.

Gently heat the S/CoS mixture to 37°C for 10 minutes.

Prepare the oil phase mixture by combining the S/CoS mixture with Captex 355 in a 10:1

ratio. Mix thoroughly.

Weigh the required amount of Tariquidar dimesylate and dissolve it in the oil phase mixture

to a concentration of 22.5 mg/mL. Stir until fully dissolved.

Prepare the final microemulsion by diluting the drug-loaded oil phase mixture in a 1:3 ratio

with deionized water. Add the water portion-wise while stirring continuously.

The final mixture should appear as a clear, homogenous microemulsion with a target drug

concentration of 7.5 mg/mL.[1]
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Caption: Experimental workflow for oral formulation development.

Application Note 2: Preclinical Evaluation of Oral
Tariquidar
After developing a promising formulation, a preclinical in vivo evaluation is essential to

determine its pharmacokinetic profile. Sprague-Dawley rats are a suitable model for initial

studies.[1] The primary goal is to measure key pharmacokinetic parameters, including

maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve

(AUC), and absolute oral bioavailability (F%). As demonstrated in preclinical studies, a

microemulsion formulation can significantly improve these parameters compared to a basic

solution.[1]
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Pharmacokinetic
Parameter

Formulation A
(Solution)

Formulation B
(Microemulsion)

Unit

Cmax 1.3 (± 0.1) 1.6 (± 0.3) µg/mL

Tmax 4 4 hours

AUC₀₋₂₄ 19.3 (± 1.4) 23.2 (± 1.7) µg·h/mL

Oral Bioavailability

(F%)
71.6 86.3 %

Data from a study in

Sprague-Dawley rats

following a single 15

mg/kg oral dose.[1]

[13]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general methodology for an oral pharmacokinetic study in rats, based

on published research.[1] All animal procedures must be approved by an appropriate

Institutional Animal Care and Use Committee (IACUC).

Materials:

Adult male Sprague-Dawley rats (e.g., 0.3-0.5 kg)

Tariquidar formulations (prepared as in Protocol 1)

Oral gavage needles

Blood collection supplies (e.g., heparinized capillaries or syringes)

Centrifuge

Freezer (-80°C) for plasma storage

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6133083/
https://www.researchgate.net/publication/324188179_Pharmacokinetics_of_the_P-gp_Inhibitor_Tariquidar_in_Rats_After_Intravenous_Oral_and_Intraperitoneal_Administration
https://pmc.ncbi.nlm.nih.gov/articles/PMC6133083/
https://www.benchchem.com/product/b1662512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Acclimation: House animals under standard conditions (22°C, 12-hour light/dark

cycle) with ad libitum access to food and water for at least one week before the study.[1][13]

Dosing: Administer the selected Tariquidar formulation via oral gavage at a target dose

(e.g., 15 mg/kg).[1] Record the exact time of administration for each animal.

Blood Sampling: Collect blood samples (approx. 100-200 µL) into heparinized tubes at

predetermined time points. A typical schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, and

24 hours post-dose.

Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g.,

4,000 x g for 10 minutes at 4°C) to separate the plasma.

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C

until bioanalysis.

Bioanalysis: Quantify the concentration of Tariquidar in plasma samples using a validated

analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-

MS/MS). This involves protein precipitation, chromatographic separation, and mass

spectrometric detection.

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix

WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma

concentration-time data. Oral bioavailability (F%) can be calculated by comparing the oral

AUC to the AUC from an intravenous administration group.

Protocol 3: In Vitro P-gp Inhibition Assay (Cell-
Based)
This protocol describes a general method to confirm that the formulated Tariquidar retains its

P-gp inhibitory activity using a fluorescent substrate accumulation assay.

Materials:

P-gp overexpressing cells (e.g., NCI/ADR-RES) and a parental control cell line (e.g.,

MCF7WT).[9]
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Cell culture medium, fetal bovine serum, and antibiotics.

96-well plates (black, clear bottom for fluorescence).

Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

Tariquidar formulations.

Fluorescence plate reader.

Procedure:

Cell Seeding: Seed the P-gp overexpressing and control cells into 96-well plates at an

appropriate density and allow them to adhere overnight.

Compound Incubation: Remove the culture medium and replace it with fresh medium

containing various concentrations of the Tariquidar formulation (e.g., 1 nM to 10 µM).

Include a vehicle control. Incubate for 1 hour at 37°C.

Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a

fixed concentration and incubate for an additional 60-90 minutes at 37°C.

Cell Lysis and Reading: Wash the cells with cold PBS to remove extracellular substrate. Lyse

the cells with a suitable lysis buffer.

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at

the appropriate excitation/emission wavelengths.

Data Analysis: Normalize the fluorescence signal to cell protein content or cell number. An

increase in intracellular fluorescence in the P-gp overexpressing cells upon treatment with

Tariquidar indicates inhibition of the efflux pump. Calculate the EC50 value, which is the

concentration of Tariquidar that produces 50% of the maximal increase in substrate

accumulation.[9]
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Caption: Tariquidar's concentration-dependent effect on P-gp.

Summary and Conclusion

Tariquidar is a highly potent P-gp inhibitor whose clinical utility could be significantly expanded

with the development of a viable oral formulation. The primary obstacle is its poor inherent

bioavailability due to low solubility and intestinal efflux. The data and protocols presented here

demonstrate that a microemulsion-based formulation strategy is a highly effective method for

enhancing the oral bioavailability of Tariquidar in preclinical models.[1] The detailed

experimental workflows provide a clear path for researchers to prepare, characterize, and

evaluate such advanced formulations. Further development and optimization of these lipid-

based systems may pave the way for a clinically successful oral Tariquidar product, capable of

improving outcomes in cancer chemotherapy and other therapeutic areas limited by P-

glycoprotein activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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